5-Hexenoic acid, 4-(2,2-dimethoxyethyl)-5-methyl-, methyl ester, (4S)-
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Overview
Description
5-Hexenoic acid, 4-(2,2-dimethoxyethyl)-5-methyl-, methyl ester, (4S)- is an organic compound with the molecular formula C11H20O4 This compound is a derivative of hexenoic acid, featuring a methyl ester group and a dimethoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexenoic acid, 4-(2,2-dimethoxyethyl)-5-methyl-, methyl ester, (4S)- typically involves the esterification of 5-Hexenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The dimethoxyethyl group can be introduced through a subsequent alkylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hexenoic acid, 4-(2,2-dimethoxyethyl)-5-methyl-, methyl ester, (4S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hexenoic acid, 4-(2,2-dimethoxyethyl)-5-methyl-, methyl ester, (4S)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to active sites, altering enzyme activity, or modulating signaling pathways. The specific pathways and targets depend on the context of its application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Hexenoic acid, 2,2-dimethyl-, methyl ester
- 5-Hexenoic acid, 4-(2,2-dimethoxyethyl)-5-methyl-
Uniqueness
5-Hexenoic acid, 4-(2,2-dimethoxyethyl)-5-methyl-, methyl ester, (4S)- is unique due to its specific structural features, such as the presence of the dimethoxyethyl group and the stereochemistry at the 4-position
Properties
CAS No. |
190718-41-3 |
---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
methyl (4S)-4-(2,2-dimethoxyethyl)-5-methylhex-5-enoate |
InChI |
InChI=1S/C12H22O4/c1-9(2)10(6-7-11(13)14-3)8-12(15-4)16-5/h10,12H,1,6-8H2,2-5H3/t10-/m0/s1 |
InChI Key |
OCFSNKAQVAWSLM-JTQLQIEISA-N |
Isomeric SMILES |
CC(=C)[C@@H](CCC(=O)OC)CC(OC)OC |
Canonical SMILES |
CC(=C)C(CCC(=O)OC)CC(OC)OC |
Origin of Product |
United States |
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